N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic organic compound It features a benzodioxin ring fused with a pyrimidinone moiety, connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be synthesized through cyclization reactions.
Synthesis of the Pyrimidinone Moiety: The pyrimidinone ring can be formed via condensation reactions involving urea and suitable diketones.
Coupling Reaction: The benzodioxin and pyrimidinone intermediates can be coupled using acylation reactions to form the final acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the benzodioxin or pyrimidinone rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxin or pyrimidinone derivatives, such as:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10-11(2)18-12(3)20(17(10)22)9-16(21)19-13-4-5-14-15(8-13)24-7-6-23-14/h4-5,8H,6-7,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBKINDPBBPUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCCO3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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